4-クロロ-2-(N,N-ジメチルアミノメチル)フェニルボロン酸ピナコールエステル

説明

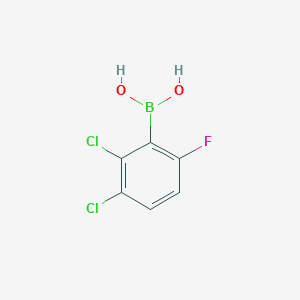

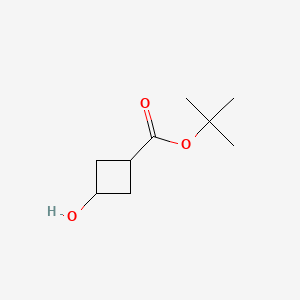

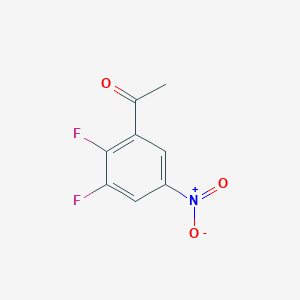

4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C15H23BClNO2 and its molecular weight is 295.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

センシングと検出

ボロン酸は、さまざまな分析対象物と複合体を形成する能力があるため、センサーや検出方法の開発に役立ちます。 このアプリケーションは、環境モニタリングや医療診断などの分野で価値があります .

生物医学的用途

ボロン酸ポリマーは、リパーゼ阻害剤、HIV阻害剤、グルコースセンサー、インスリン送達システム、ドーパミンセンサー、細胞増殖の担体、およびホウ素中性子捕捉療法(BNCT)の薬剤など、さまざまな生物医学的用途で使用されてきました .

製薬用途

ボロン酸の生理学的pHでの独自の化学は、創薬やケミカルバイオロジーの候補として有望です。 これらの分野における課題に対処するために使用できます .

センシングアプリケーション

ボロン酸は、ジオールやフッ化物またはシアン化物アニオンなどの強力なルイス塩基との相互作用により、均一アッセイまたは不均一検出のいずれかになり得るさまざまなセンシングアプリケーションで役立ちます .

分子認識

ボロン酸モチーフの一般的な用途は、モノサッカライドとポリサッカライドのセンシングです。 構造が似ているため、サッカライドは化学受容体で区別するのが難しい分子ですが、ボロン酸はこれを効果的に実行できます .

有機合成

ピナコールボロン酸エステルは、有機合成における非常に価値のあるビルディングブロックです。 それらは、アルキルボロン酸エステルの脱ボロン化の官能基化と触媒的プロト脱ボロン化に使用されます .

作用機序

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction . Therefore, the targets could be various organic compounds that undergo carbon-carbon bond formation.

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boron atom in the compound forms a bond with a carbon atom in the target molecule, facilitating the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura reaction, facilitated by this compound, is part of a broader biochemical pathway involving the synthesis of complex organic compounds. The creation of new carbon-carbon bonds can lead to the formation of larger organic molecules, which can have various downstream effects depending on the specific molecules involved .

Pharmacokinetics

It’s important to note that boronic pinacol esters, including this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability in biological systems.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds in target molecules. This can lead to the synthesis of larger, more complex organic compounds. The specific molecular and cellular effects would depend on the nature of these resulting compounds .

Action Environment

Environmental factors, such as pH, can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s stability and efficacy could be reduced in environments with a pH around 7.4 (typical physiological pH).

生化学分析

Biochemical Properties

4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It forms reversible covalent bonds with diols and other hydroxyl-containing compounds, which is crucial for its function as a molecular probe and in drug design. This compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and blocking substrate access . Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

The effects of 4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester on cells are diverse and depend on the concentration and exposure time. This compound can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction . It can also affect gene expression by interacting with transcription factors and other regulatory proteins. In terms of cellular metabolism, 4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester can alter metabolic fluxes by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, 4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester exerts its effects through several mechanisms. It can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition . This compound can also bind to DNA and RNA, affecting their stability and function. Additionally, it can modulate protein-protein interactions by binding to specific sites on proteins, altering their conformation and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of water or other reactive compounds . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester in animal models vary with dosage. At low doses, this compound can act as a mild inhibitor of specific enzymes, leading to subtle changes in cellular function . At higher doses, it can cause significant toxicity, including cell death and tissue damage. Threshold effects are observed, where a small increase in dosage can lead to a disproportionate increase in adverse effects.

Metabolic Pathways

4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can interact with other biomolecules, leading to changes in metabolic flux and the production of reactive oxygen species. This compound can also affect the levels of key metabolites, influencing cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, 4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester is transported and distributed through various mechanisms. It can be taken up by cells through passive diffusion or active transport mediated by specific transporters . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. This compound can also be distributed to different tissues through the bloodstream, where it can exert its effects on various organs.

Subcellular Localization

The subcellular localization of 4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or binding to targeting signals . For example, it can localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and apoptosis.

特性

IUPAC Name |

1-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BClNO2/c1-14(2)15(3,4)20-16(19-14)13-8-7-12(17)9-11(13)10-18(5)6/h7-9H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQGIMWHFDQUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1426189.png)

![Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B1426195.png)

![4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1426201.png)